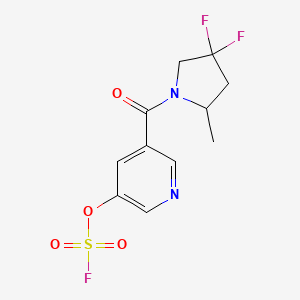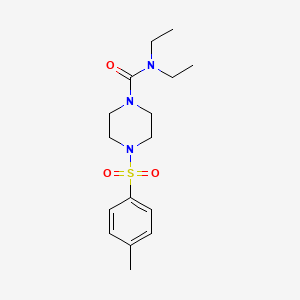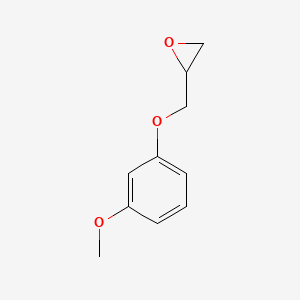
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as DFP-10825, is a small molecule drug that has gained attention in the field of cancer research due to its potential as a targeted therapy for cancer cells.
Mecanismo De Acción
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine binds to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on HSP90 for their stability, including many proteins that are involved in cell growth and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis, and to inhibit the migration and invasion of cancer cells. 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments is its specificity for HSP90, which makes it a useful tool for studying the role of this protein in cancer cell growth and survival. However, one limitation of using 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is its potential toxicity, which can make it difficult to use in vivo. Additionally, the synthesis method for 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is complex, which can make it difficult to produce large quantities of the drug for use in experiments.
Direcciones Futuras
There are a number of future directions for research on 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is the development of more efficient synthesis methods for the drug, which could make it more accessible for use in experiments. Another area of interest is the investigation of the potential of 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine and its potential as a targeted therapy for cancer.
Métodos De Síntesis
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can be synthesized through a multistep process starting with 5-fluorosulfonyloxypyridine. The first step involves the reaction of 5-fluorosulfonyloxypyridine with N-methyl-2-pyrrolidone to form an intermediate. This intermediate is then reacted with 4,4-difluoro-2-methylpyrrolidine-1-carbonyl chloride to form the final product, 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine.
Aplicaciones Científicas De Investigación
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have potential as a targeted therapy for cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be especially effective against breast cancer cells that have become resistant to other treatments. 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine works by inhibiting the activity of a protein called HSP90, which is involved in the regulation of many cellular processes, including cell growth and survival.
Propiedades
IUPAC Name |
3-(4,4-difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c1-7-3-11(12,13)6-16(7)10(17)8-2-9(5-15-4-8)20-21(14,18)19/h2,4-5,7H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKBFLBSYSBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)





